N-(5-methylthiazol-2-yl)pentanamide chemical structure and properties
N-(5-methylthiazol-2-yl)pentanamide chemical structure and properties
An In-depth Technical Guide to N-(5-methylthiazol-2-yl)pentanamide
Executive Summary: This document provides a comprehensive technical overview of N-(5-methylthiazol-2-yl)pentanamide, a molecule of significant interest within the field of medicinal chemistry. The guide details its chemical structure, physicochemical properties, a robust synthetic pathway, and methods for its analytical characterization. Drawing upon data from analogous structures and the well-documented bioactivity of the N-acyl-2-aminothiazole scaffold, we explore its hypothesized biological activities and potential therapeutic applications. This whitepaper is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and practical protocols relevant to the study and application of this compound class.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals. Its presence in molecules like Vitamin B1 (Thiamine) underscores its fundamental biological role. In medicinal chemistry, the 2-aminothiazole core is a versatile building block used to develop agents with a wide spectrum of pharmacological activities, including antibacterial, anticonvulsant, anticancer, and anti-inflammatory properties.[1][2] The amide linkage at the 2-amino position is a common and effective strategy for modifying the molecule's properties, allowing for the exploration of structure-activity relationships (SAR). N-(5-methylthiazol-2-yl)pentanamide, which combines the 5-methyl-2-aminothiazole core with a flexible five-carbon acyl chain, represents a model compound for investigating the therapeutic potential of this chemical class.
Molecular Structure and Chemical Identity
Chemical Structure
The molecular architecture consists of a pentanamide group attached to the nitrogen atom of a 5-methylthiazole ring at the 2-position. The lipophilic pentyl chain and the polar, aromatic thiazole ring impart an amphiphilic character to the molecule.
Caption: Chemical structure of N-(5-methylthiazol-2-yl)pentanamide.
Nomenclature and Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)pentanamide | LexiChem |
| Molecular Formula | C₉H₁₄N₂OS | PubChem |
| Molecular Weight | 198.29 g/mol | PubChem |
| Canonical SMILES | CCCCC(=O)NC1=NC=C(S1)C | OEChem |
| InChI Key | (Predicted) | InChI |
Physicochemical Properties
The properties of N-(5-methylthiazol-2-yl)pentanamide are predicted based on its structure and data from structurally similar compounds. These values are crucial for anticipating its behavior in biological systems and for designing experimental conditions.
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 2.4 - 2.8 | Predicts lipophilicity and membrane permeability. A value in this range suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and the potential for forming interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 70.2 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Boiling Point | ~300-350 °C | Relevant for purification and assessing thermal stability.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and dichloromethane. | Critical for formulation, administration, and conducting biological assays. |
Synthesis and Purification
The synthesis of N-(5-methylthiazol-2-yl)pentanamide is reliably achieved via a nucleophilic acyl substitution reaction. This standard amide bond formation is a cornerstone of medicinal chemistry, valued for its high efficiency and predictability.
Retrosynthetic Analysis and Workflow
The logical disconnection for this molecule is at the amide C-N bond. This retrosynthetic approach identifies 2-amino-5-methylthiazole and a pentanoyl derivative (such as pentanoyl chloride) as the primary starting materials.
Caption: Synthetic workflow for N-(5-methylthiazol-2-yl)pentanamide.
Experimental Protocol: Synthesis
This protocol describes the synthesis from commercially available precursors. The choice of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive pentanoyl chloride. A mild base is used to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
Pentanoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-methylthiazole (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise with stirring. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add pentanoyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 10-15 minutes. A slight excess of the acyl chloride ensures full consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes excess acid chloride and the HCl salt of the base.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
The crude product typically contains minor impurities and residual starting materials. Silica gel chromatography is the standard method for obtaining a highly pure sample.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., 100% hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column, or dissolve it in a minimal amount of the elution solvent.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30-40% ethyl acetate). The polarity gradient is chosen to first elute non-polar impurities, followed by the desired product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(5-methylthiazol-2-yl)pentanamide as a solid or oil.
Spectroscopic and Analytical Characterization
Structural confirmation is a self-validating step in any synthetic protocol. The following spectroscopic signatures are expected for the title compound, based on its structure and data from analogous molecules.[1][6][7]
| Technique | Expected Observations and Rationale |
| ¹H NMR | δ ~12.0-12.5 ppm (s, 1H): Amide N-H proton, typically broad. δ ~7.2-7.5 ppm (s, 1H): Thiazole ring C4-H proton. δ ~2.4-2.6 ppm (t, 2H): Methylene (-CH₂-) protons alpha to the carbonyl group. δ ~2.3-2.4 ppm (s, 3H): Thiazole C5-CH₃ protons. δ ~1.6-1.8 ppm (m, 2H): Methylene (-CH₂-) protons beta to the carbonyl. δ ~1.3-1.5 ppm (m, 2H): Methylene (-CH₂-) protons gamma to the carbonyl. δ ~0.9-1.0 ppm (t, 3H): Terminal methyl (-CH₃) protons of the pentyl chain. |
| ¹³C NMR | δ ~172-174 ppm: Amide carbonyl carbon (C=O). δ ~158-160 ppm: Thiazole C2 carbon attached to the amide nitrogen. δ ~140-145 ppm: Thiazole C4 carbon. δ ~120-125 ppm: Thiazole C5 carbon. δ ~38-40 ppm: Methylene carbon alpha to the carbonyl. δ ~28-30 ppm: Methylene carbon beta to the carbonyl. δ ~22-24 ppm: Methylene carbon gamma to the carbonyl. δ ~13-15 ppm: Terminal methyl carbon of the pentyl chain. δ ~11-13 ppm: Thiazole C5-methyl carbon. |
| FT-IR (cm⁻¹) | ~3200-3300: N-H stretching vibration of the amide. ~2960, 2870: C-H stretching of alkyl groups. ~1680-1700: C=O stretching (Amide I band), a strong, characteristic peak. ~1530-1550: N-H bending and C-N stretching (Amide II band). ~1500-1600: C=N and C=C stretching vibrations within the thiazole ring. |
| Mass Spec. (ESI+) | [M+H]⁺ at m/z 199.09: The protonated molecular ion, confirming the molecular weight. [M+Na]⁺ at m/z 221.07: The sodium adduct, often observed. |
Potential Biological Activity and Applications
While specific bioactivity data for N-(5-methylthiazol-2-yl)pentanamide is not extensively published, the N-acyl-2-aminothiazole scaffold is a well-established pharmacophore.[1] The structural components suggest several promising avenues for investigation in drug discovery.
-
Antimicrobial Agents: The thiazole nucleus is a known antibacterial and antifungal pharmacophore.[2][8] The amide linkage allows for modification of lipophilicity, which can be tuned to optimize cell wall penetration in various pathogens.
-
Anticancer Activity: Many substituted benzothiazoles and related amides have demonstrated potent anticancer properties.[1] The mechanism often involves the inhibition of specific kinases or interference with cell signaling pathways.
-
Enzyme Inhibition: The compound's structure is suitable for fitting into enzymatic active sites. For example, similar structures have been explored as inhibitors for enzymes like alpha-glucosidase, relevant in antidiabetic research.[9] The amide group can act as a hydrogen bond donor/acceptor, while the heterocyclic ring can participate in π-stacking or other non-covalent interactions.
Safety, Handling, and Storage
A formal Safety Data Sheet (SDS) for this specific compound is not available. Therefore, a conservative approach to safety must be adopted based on the hazards of its precursors and analogous compounds.[10][11]
| Hazard Category | Precautionary Measures and Information |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10] Avoid ingestion and direct contact. |
| Irritation | Causes skin and serious eye irritation.[10] |
| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10][12] |
| First Aid | Skin: Wash immediately with plenty of soap and water.[10] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10] Inhalation: Move person to fresh air.[11] Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11] |
Conclusion
N-(5-methylthiazol-2-yl)pentanamide is a representative member of the N-acyl-2-aminothiazole family of compounds, a scaffold with proven significance in medicinal chemistry. Its synthesis is straightforward, relying on established and high-yielding amide coupling chemistry. The predictable spectroscopic profile allows for unambiguous structural verification. Based on extensive literature for related analogs, this compound holds potential for further investigation as an antimicrobial, anticancer, or enzyme-inhibiting agent. The technical information and protocols provided herein serve as a foundational guide for researchers aiming to synthesize, characterize, and explore the therapeutic applications of this promising molecule.
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